Regioselective Iodine Handle: Enabling Suzuki-Miyaura Cross-Coupling vs. Non-Halogenated Analogs
Methyl 2-amino-5-iodo-4-methylbenzoate possesses a C5 iodine atom that serves as a reactive site for palladium-catalyzed cross-coupling reactions, a feature entirely absent in the non-halogenated comparator Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0) [1]. The iodine substituent exhibits high reactivity in Suzuki-Miyaura couplings, enabling efficient C–C bond formation under mild conditions . In contrast, the non-iodinated analog lacks this coupling handle, severely limiting its utility in convergent synthesis .
| Evidence Dimension | Presence of Reactive Halogen for Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Iodine at C5 present |
| Comparator Or Baseline | Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0): No halogen at C5 |
| Quantified Difference | Qualitative: Iodine handle present vs. absent |
| Conditions | Inferred from general reactivity of aryl iodides in Suzuki-Miyaura cross-coupling reactions |
Why This Matters
The iodine atom is a prerequisite for modular scaffold construction; without it, the compound cannot participate in Pd-catalyzed cross-couplings, rendering it unsuitable for building diverse biaryl libraries in kinase inhibitor programs.
- [1] Chembase. methyl 2-amino-4-methylbenzoate (CAS 18595-17-0). Molecule ID: 70421. View Source
